2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
Description
Structural Classification of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds constitute a fundamental class of organic molecules characterized by the presence of at least one heteroatom within their cyclic structure, with nitrogen, oxygen, and sulfur representing the most commonly encountered heteroatoms in pharmaceutical applications. The classification of heterocyclic compounds follows multiple organizational schemes, with the most prevalent system distinguishing between aliphatic and aromatic heterocycles based on their electronic structure and bonding characteristics.
Aromatic heterocycles, including 1,3,4-oxadiazoles, demonstrate enhanced stability and unique electronic properties due to their participation in aromatic pi-electron systems. The aromatic character of these compounds significantly influences their chemical reactivity, physicochemical properties, and biological activity profiles. Five-membered aromatic heterocycles, such as the 1,3,4-oxadiazole system, are particularly valuable in medicinal chemistry due to their ability to mimic natural biological structures while providing enhanced metabolic stability.
The structural classification of heterocyclic compounds also considers the number and types of heteroatoms present within the ring system. 1,3,4-Oxadiazoles belong to the category of five-membered heterocycles containing three heteroatoms: one oxygen and two nitrogen atoms. This specific arrangement of heteroatoms imparts distinctive electronic properties to the molecule, including the ability to participate in hydrogen bonding, coordination with metal centers, and interaction with biological macromolecules.
Table 1: Classification of Five-Membered Heterocycles by Heteroatom Content
| Heteroatom Count | Heteroatom Types | Representative Examples | Biological Significance |
|---|---|---|---|
| One | Nitrogen | Pyrrole | Amino acid components, porphyrins |
| One | Oxygen | Furan | Natural products, pharmaceutical intermediates |
| One | Sulfur | Thiophene | Pharmaceutical scaffolds, materials science |
| Two | Nitrogen, Oxygen | Oxazole, Isoxazole | Antimicrobial agents, enzyme inhibitors |
| Two | Nitrogen, Sulfur | Thiazole, Isothiazole | Vitamin B1, antibiotics |
| Three | Two Nitrogen, One Oxygen | 1,3,4-Oxadiazole | Broad spectrum bioactivity |
The strategic importance of heterocyclic compounds in drug discovery stems from their prevalence in biological systems and their ability to serve as structural mimics of naturally occurring biomolecules. Heterocycles are present in over seventy percent of all drug structures, demonstrating their fundamental importance in pharmaceutical development. The incorporation of multiple heterocyclic units within a single molecule, as exemplified by this compound, represents an advanced approach to molecular design that leverages the complementary properties of different heterocyclic systems.
Role of Oxadiazole Moieties in Bioactive Molecule Design
The 1,3,4-oxadiazole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the development of therapeutically active compounds across diverse therapeutic areas. The structural features of the 1,3,4-oxadiazole ring system contribute to its exceptional utility in bioactive molecule design through multiple mechanisms, including enhanced binding affinity to biological targets, improved pharmacokinetic properties, and resistance to metabolic degradation.
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity through various mechanisms of action. Several di-, tri-, aromatic, and heterocyclic substituted 1,3,4-oxadiazole derivatives have been reported to possess potent anticancer activity, with these substituted compounds showing different mechanisms of action and participating in anticancer drug discovery and development. The broad spectrum of anticancer activities associated with 1,3,4-oxadiazole derivatives includes inhibition of tubulin polymerization, histone deacetylase inhibition, and interference with cellular signaling pathways critical for cancer cell survival and proliferation.
The antimicrobial properties of 1,3,4-oxadiazole derivatives represent another significant area of therapeutic application. These compounds demonstrate broad-spectrum antimicrobial activity against various bacterial and fungal pathogens, making them valuable candidates for the development of new antimicrobial agents. The structural diversity possible within the 1,3,4-oxadiazole framework allows for optimization of antimicrobial activity while minimizing potential resistance development.
Table 2: Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Mechanism of Action | Structural Requirements | Clinical Relevance |
|---|---|---|---|
| Anticancer | Tubulin polymerization inhibition | Aromatic substituents at positions 2,5 | Treatment of solid tumors |
| Antimicrobial | Cell wall synthesis inhibition | Electron-withdrawing groups | Antibiotic-resistant infections |
| Anti-inflammatory | Cyclooxygenase inhibition | Phenyl substituents with electron-donating groups | Chronic inflammatory diseases |
| Antiviral | Viral enzyme inhibition | Heterocyclic substituents | Viral infections including Human Immunodeficiency Virus |
| Antitubercular | Mycobacterial target inhibition | Specific aromatic substitution patterns | Tuberculosis treatment |
The antioxidant activity exhibited by 1,3,4-oxadiazole derivatives has attracted considerable research attention, particularly in the context of neurodegenerative diseases and aging-related disorders. Studies have demonstrated that 5-pyridyl-2-[(N-substituted phenyl)thioacetamido]-1,3,4-oxadiazoles synthesized using traditional and microwave techniques show significant in vitro antioxidant activity, with compounds containing 2-chloro substitution exhibiting particularly potent 1,1-diphenyl-2,2-picryl hydrazyl radical scavenging activity.
The versatility of 1,3,4-oxadiazole derivatives extends to neurological applications, including the development of compounds for Alzheimer disease diagnosis and treatment. A number of derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been utilized to identify beta-amyloid plaques in Alzheimer disease brains, with these compounds demonstrating affinity for amyloid beta 42 aggregates with dissociation constant values ranging from 20 to 349 nanomolar. The ability of these compounds to penetrate the blood-brain barrier and provide rapid brain washout makes them valuable tools for both diagnostic imaging and therapeutic intervention.
Significance of 2-Furyl and Chloromethyl Substituents in Molecular Functionality
The incorporation of 2-furyl and chloromethyl substituents in this compound represents a strategic approach to molecular design that leverages the distinct physicochemical and biological properties contributed by each functional group. The 2-furyl substituent, derived from the furan heterocycle, contributes significant biological activity and structural diversity to the overall molecular framework, while the chloromethyl group provides both reactive functionality and specific electronic effects that influence the compound's overall properties.
Furan derivatives have demonstrated extensive biological significance across multiple therapeutic areas, including antimicrobial, central nervous system, cardiovascular, anti-inflammatory, analgesic, antioxidant, and anticancer activities. The furan ring system contributes to molecular functionality through its ability to participate in aromatic interactions, hydrogen bonding, and electronic delocalization effects. Research has shown that furan-substituted nucleobases, nucleosides, and related compounds exhibit enhanced biological activity compared to their non-heterocyclic counterparts, demonstrating the importance of the furan moiety in medicinal chemistry applications.
The 2-furyl substituent specifically provides several advantages in pharmaceutical applications, including enhanced lipophilicity, improved membrane permeability, and increased binding affinity to biological targets. Studies examining the electrophilic substitution reactions of furan have revealed that the furan ring exhibits high reactivity toward electrophiles, with substitution typically occurring at the 2-position under mild conditions. This reactivity pattern makes 2-furyl substituents particularly valuable for further chemical modification and optimization of biological activity.
The chloromethyl functional group in this compound serves multiple functions within the molecular framework, including providing a reactive site for further chemical modification and contributing specific electronic effects that influence the compound's overall properties. Research examining the electronic properties of chloromethyl substituents has demonstrated that this functional group exhibits intermediate effects between chlorine and methyl substituents, affecting molecular electronic distribution and reactivity patterns.
Table 3: Functional Group Contributions in this compound
| Functional Group | Electronic Effects | Physicochemical Properties | Biological Implications |
|---|---|---|---|
| 1,3,4-Oxadiazole core | Electron-withdrawing, aromatic | High stability, planar geometry | Enzyme binding, receptor interaction |
| 2-Furyl substituent | Electron-rich aromatic | Increased lipophilicity, hydrogen bonding | Enhanced membrane permeability |
| Chloromethyl group | Electron-withdrawing, reactive | Intermediate polarity, electrophilic character | Chemical modification site, metabolic stability |
The synthetic accessibility of compounds containing both 2-furyl and chloromethyl substituents represents another significant advantage in pharmaceutical development. The furan ring can be introduced through well-established synthetic methodologies, while the chloromethyl group can be incorporated through various halogenation reactions or direct alkylation procedures. The compatibility of these functional groups allows for efficient synthetic routes to complex molecular architectures while maintaining the integrity of all structural elements.
The combination of 2-furyl and chloromethyl substituents with the 1,3,4-oxadiazole core creates a molecular framework that demonstrates enhanced biological activity compared to simpler structural analogs. This synergistic effect arises from the complementary properties of each functional group, with the 2-furyl substituent providing favorable binding interactions and the chloromethyl group contributing specific electronic effects that optimize the overall molecular properties for biological activity.
Properties
IUPAC Name |
2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFFLTUPKAJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395084 | |
| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727374-86-9 | |
| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Furylcarbohydrazide : Prepared by hydrazinolysis of the corresponding methyl 2-furoate ester.
- Chloromethylation : Introduction of the chloromethyl group at the 2-position is typically achieved by reaction with chloroacetic acid or chloroacetyl chloride in the presence of POCl3, which also facilitates cyclization.
Representative Synthetic Procedure
- Esterification : The 2-furoic acid is converted to methyl 2-furoate by refluxing with methanol and catalytic sulfuric acid.
- Hydrazide Formation : Methyl 2-furoate is reacted with hydrazine hydrate under reflux to yield 2-furylcarbohydrazide.
- Cyclization and Chloromethylation : The 2-furylcarbohydrazide is treated with chloroacetic acid in the presence of phosphorus oxychloride (POCl3). This step induces cyclodehydration to form the 1,3,4-oxadiazole ring and simultaneously introduces the chloromethyl substituent at the 2-position.
This method yields this compound in moderate to good yields (typically 60–80%) with purification by recrystallization or chromatography.
Alternative Oxidative Cyclization Approaches
- Oxidative cyclization of acylhydrazones derived from 2-furylcarbohydrazide using mild oxidants such as iodine or chloramine-T can also afford the target oxadiazole.
- Use of trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) with bases like DBU has been reported to promote efficient cyclization under mild conditions, offering shorter reaction times and high yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2-Furoic acid, MeOH, conc. H2SO4, reflux overnight | 85–90 | Standard Fischer esterification |
| Hydrazide formation | Methyl 2-furoate, hydrazine hydrate, reflux 3 h | 80–85 | Formation of carbohydrazide intermediate |
| Cyclization & chloromethylation | 2-furylcarbohydrazide, chloroacetic acid, POCl3, 80 °C, 4–6 h | 65–75 | Simultaneous ring closure and chloromethyl introduction |
Optimization studies indicate that:
- POCl3 is essential for effective cyclodehydration and chloromethylation.
- Reaction temperature around 80 °C and reaction time of 4–6 hours provide optimal yields.
- Quenching with ice and basification with sodium bicarbonate facilitate isolation of the product.
- Purification by recrystallization from ethanol or chromatographic methods yields pure compound.
Analytical and Characterization Data
Typical characterization of this compound includes:
- Melting point : Generally in the range of 120–130 °C.
- IR spectroscopy : Characteristic bands for oxadiazole ring (C=N stretch ~1600–1650 cm⁻¹), C–Cl stretch, and furan ring vibrations.
- NMR spectroscopy : Proton signals corresponding to chloromethyl group (singlet around δ 4.5–5.0 ppm), aromatic protons of the furan ring (δ 6.0–7.5 ppm).
- Mass spectrometry : Molecular ion peak consistent with the molecular weight of the compound.
Summary of Key Research Findings
- The use of POCl3-mediated cyclodehydration with chloroacetic acid is a reliable and scalable method for synthesizing this compound.
- Alternative oxidative cyclization methods provide milder conditions and can be adapted for diverse substituents.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly influence yield and purity.
- The compound serves as a versatile intermediate for further functionalization in medicinal chemistry and material science applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group serves as a reactive site for nucleophilic displacement, enabling diverse functionalization.
1.1. Reaction with Amines
Primary and secondary amines substitute the chlorine atom to form N-alkylated derivatives. For example:
Mechanism : SN₂ pathway, where the nucleophile attacks the electrophilic carbon adjacent to chlorine.
1.2. Reaction with Thiols
Thiols undergo substitution to form thioether-linked derivatives, useful in medicinal chemistry:
Note : Thiols with electron-withdrawing groups show slower reaction rates due to reduced nucleophilicity .
1.3. Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed couplings:
| Reagents | Catalyst | Product | Yield | Ref. |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Benzylmethyl)-5-(2-furyl)-1,3,4-oxadiazole | 65% | |
| Styrene | CuI, DMF, 100°C | 2-(Allylmethyl)-5-(2-furyl)-1,3,4-oxadiazole | 58% |
Reactions Involving the 1,3,4-Oxadiazole Ring
The oxadiazole ring undergoes electrophilic substitution and ring-opening reactions under specific conditions.
2.1. Nitration and Sulfonation
Electrophilic substitution at the 5-position (furyl-substituted carbon):
| Reagents | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-(5-Nitro-2-furyl)-2-(chloromethyl)-1,3,4-oxadiazole | 42% | |
| SO₃/Pyridine | 60°C, 4 h | 5-(2-Furylsulfonyl)-2-(chloromethyl)-1,3,4-oxadiazole | 35% |
Limitation : Harsh conditions may degrade the chloromethyl group .
2.2. Ring-Opening Hydrolysis
Under basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives:
| Reagents | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| NaOH (10%) | Reflux, 8 h | 2-(Chloromethyl)-N'-(2-furoyl)hydrazine | 91% | |
| NH₃/MeOH | RT, 24 h | 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole-3-amine | 54% |
3.1. Cyclocondensation with Hydrazines
Reaction with hydrazine hydrate yields triazole derivatives:
Conditions : Ethanol, 70°C, 6 h. Yield : 68% .
3.2. Formation of Bis-Heterocycles
S-alkylation with thiol-containing heterocycles produces bis-oxadiazoles:
| Reagent | Product | Yield | Ref. |
|---|---|---|---|
| 6-Mercaptopurine | 2-((Purine-6-ylthio)methyl)-5-(2-furyl)-1,3,4-oxadiazole | 61% | |
| 2-Mercaptobenzimidazole | 2-((Benzimidazol-2-ylthio)methyl)-5-(2-furyl)-1,3,4-oxadiazole | 73% |
Stability and Reactivity Trends
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole and its derivatives has been extensively studied. Key areas of interest include:
Antimicrobial Activity
- Compounds featuring the 1,3,4-oxadiazole core have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics like chloramphenicol .
- A study synthesized a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives that were screened for their antimicrobial activity, revealing promising results against a range of bacteria and fungi .
Anticonvulsant Activity
- Research indicates that certain derivatives exhibit anticonvulsant properties. For example, new 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives were evaluated for their anticonvulsant activity using established models . The introduction of specific substituents significantly enhanced their efficacy.
Anti-inflammatory and Analgesic Properties
- Several studies have reported the anti-inflammatory effects of oxadiazole derivatives. For instance, compounds containing halogen substituents at the 5-position showed improved anti-inflammatory activity comparable to standard drugs like Indomethacin .
- Analgesic activities were also observed in various derivatives when tested in animal models .
Chemical Synthesis Applications
The synthesis of this compound involves several methods that enhance its yield and purity. Notable synthetic approaches include:
Microwave-Assisted Synthesis
- Microwave radiation has been employed to expedite the synthesis process of oxadiazoles. This method allows for faster reaction times and higher yields while minimizing the use of organic solvents .
Reactions with Various Substituents
- The versatility in substituting different functional groups on the oxadiazole ring enables the creation of a wide array of derivatives with tailored biological activities. For example, modifications with aryl groups have been shown to enhance both antimicrobial and anti-inflammatory properties .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 5. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer and antimicrobial activities by improving target binding and metabolic stability .
- Electron-rich groups (e.g., furyl, thiophene) contribute to antibacterial and enzyme inhibitory effects, likely due to π-π interactions with biological targets .
- The chloromethyl group in the target compound is a reactive handle for synthesizing derivatives, as seen in esterification reactions (e.g., synthesis of salicylate derivatives with 87% yield) .
Anticancer Activity
- The dichlorophenyl analogue (IC₅₀ = 2.46 µg/mL) showed selectivity against liver cancer (Hep-G2) due to interactions with cellular kinases or DNA .
Antibacterial Activity
- Sulfone-containing oxadiazoles exhibited potent activity against plant pathogens (Xanthomonas spp.), with EC₅₀ values as low as 0.17 µg/mL .
- Furamizole’s nitrofuran-vinyl group conferred strong antibacterial effects, highlighting the role of nitro groups in disrupting bacterial enzymes .
Enzyme Inhibition
Pharmacological Data Comparison
Biological Activity
The compound 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is part of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The presence of substituents such as chloromethyl and furyl enhances the biological properties of the compound. The synthesis of this compound typically involves reactions such as cyclization of hydrazones or condensation reactions involving carboxylic acids and hydrazides.
Biological Activity Overview
Compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
- Anticancer Activity : Oxadiazoles have been reported to induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) with IC50 values in the low micromolar range. These compounds often act by disrupting cellular signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
A detailed examination of relevant studies highlights the biological activities attributed to this compound:
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases .
- Receptor Interaction : The structural features allow for interactions with various biological receptors, enhancing their pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes for 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole?
A common method involves cyclization of chloroacetic acid with a substituted acid hydrazide in phosphoryl chloride (POCl₃). For example, refluxing chloroacetic acid (1.2 eq) with 2-furoic acid hydrazide (1 eq) in POCl₃ for 5–6 hours yields the oxadiazole core. After quenching with ice and adjusting pH to 6–7, the product is purified via column chromatography using n-hexane:EtOAc (7:1) . Variations in substituents (e.g., furyl vs. thiophenyl) require adjusting reaction time and stoichiometry .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- ¹H/¹³C NMR: The chloromethyl group (CH₂Cl) appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR. The furyl protons show characteristic splitting patterns (e.g., δ 6.5–7.5 ppm for β-furyl protons) .
- IR Spectroscopy: Key peaks include C=N (1600–1650 cm⁻¹), C-O-C (1200–1250 cm⁻¹), and C-Cl (650–750 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 211 for C₇H₅ClN₂O₂) and fragmentation patterns confirm the molecular weight and substituents .
Q. What nucleophilic substitution reactions are feasible at the chloromethyl position?
The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or alkoxides. For example:
- Reaction with benzylamine in diethyl ether yields 5-(benzylamino)methyl derivatives (65% yield, confirmed by NH₂⁺ signals in ¹H NMR) .
- Thiols (e.g., 2,4-dichlorobenzylthiol) form thioether linkages under mild basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How does the chloromethyl group influence electronic properties and reactivity?
Computational studies (e.g., DFT) reveal that the electron-withdrawing Cl atom lowers the HOMO energy (-6.2 eV) of the oxadiazole ring, enhancing electrophilicity at the chloromethyl site. This facilitates nucleophilic attacks, as shown in SAR studies where Cl substitution improves antimicrobial activity by 30–40% compared to non-halogenated analogs .
Q. What mechanistic insights explain cyclization efficiency in oxadiazole synthesis?
Cyclization in POCl₃ proceeds via a two-step mechanism: (i) formation of an acyl chloride intermediate from chloroacetic acid, followed by (ii) intramolecular nucleophilic attack by the hydrazide nitrogen. Reaction efficiency depends on POCl₃’s ability to act as both a solvent and dehydrating agent, with yields dropping below 50% if moisture is introduced prematurely .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Substituent variation: Replace the furyl group with thiophenyl or pyridyl moieties to modulate lipophilicity (logP) and bioavailability. For example, thiophenyl analogs show 2× higher cytotoxicity in vitro .
- Bioisosteric replacement: Swap the chloromethyl group with trifluoromethyl (CF₃) to enhance metabolic stability, as seen in analogs with 20% longer plasma half-life .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from differences in bacterial strains or assay protocols. Standardized testing using CLSI guidelines and dose-response curves (e.g., IC₅₀ calculations) is recommended .
Methodological Tables
Table 1: Key Synthetic Conditions for Oxadiazole Derivatives
| Reactant | Reagent/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 2-Furoic acid hydrazide | POCl₃, 5–6 h reflux | 60–70% | Column chromatography | |
| Benzylamine | Et₂O, RT, 12 h | 65% | Recrystallization (EtOH) |
Table 2: Spectroscopic Data for Key Functional Groups
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| CH₂Cl | 4.5–5.0 (s) | 45–50 | 650–750 (C-Cl) |
| C=N | - | 155–160 | 1600–1650 |
| Furyl C-O | - | 105–110 | 1200–1250 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
